

The Convergent Pathway to Hydroxyitraconazole: A Technical Guide

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Compound of Interest

Compound Name: Hydroxyitraconazole

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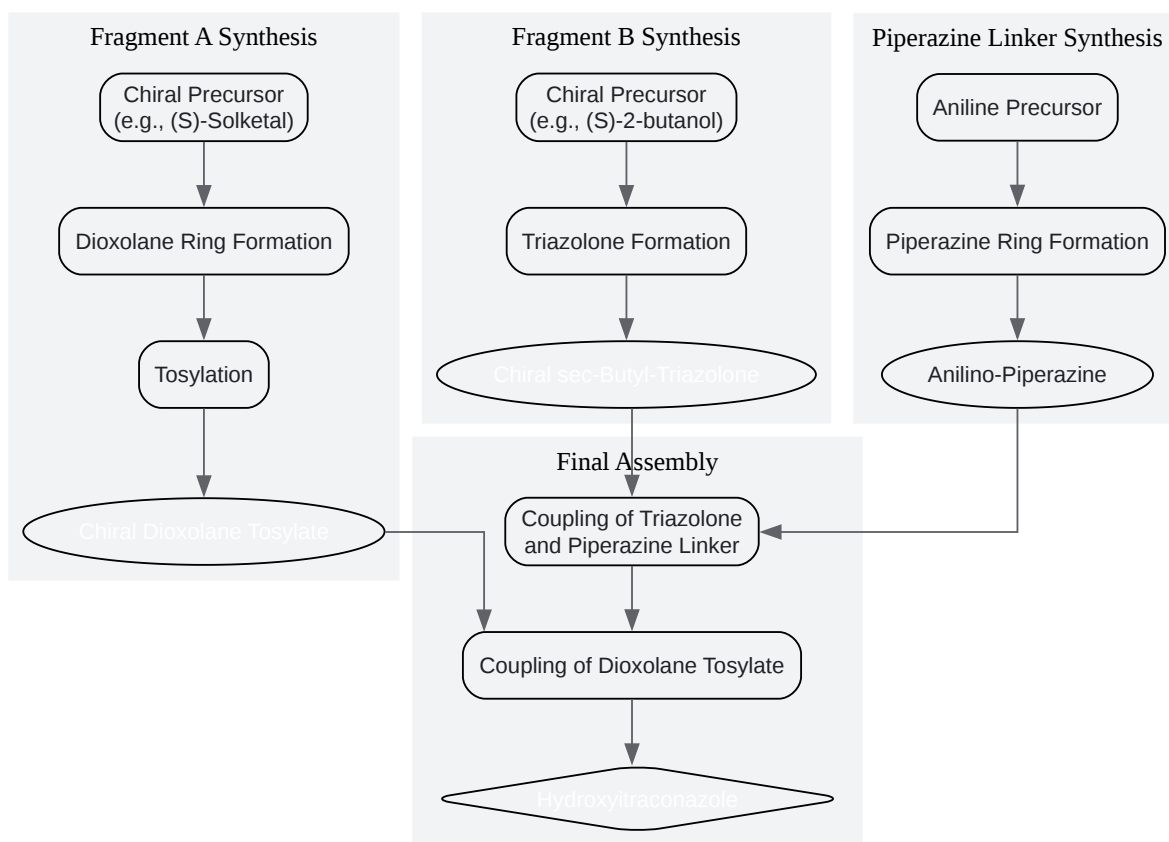
For Researchers, Scientists, and Drug Development Professionals

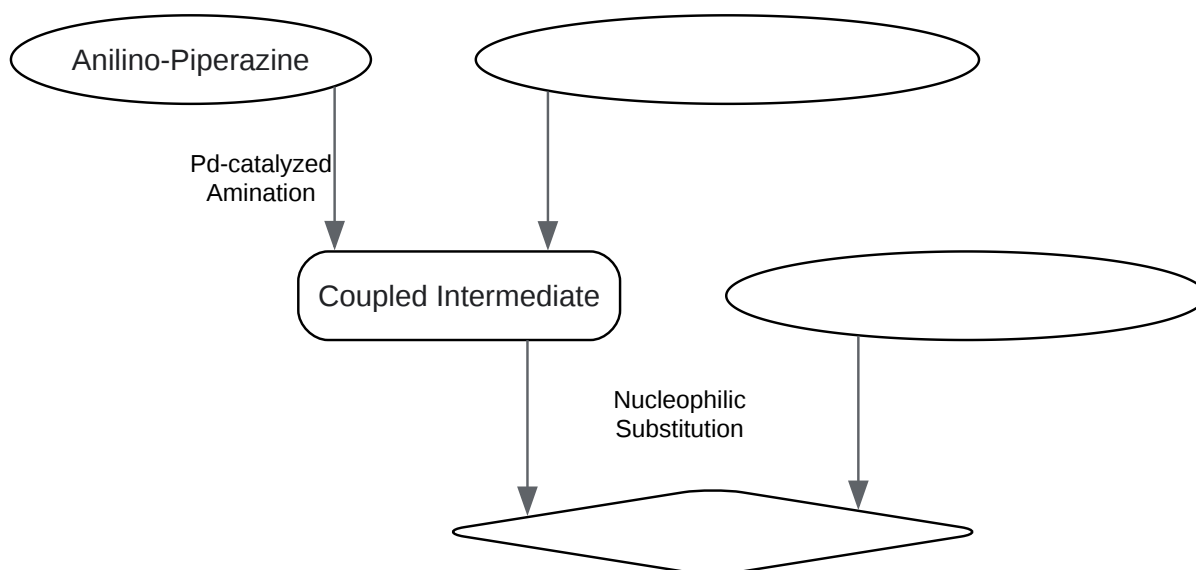
This in-depth technical guide details the chemical synthesis of **hydroxyitraconazole**, the major active metabolite of the antifungal agent itraconazole. The synthesis is a complex undertaking that requires precise stereochemical control to achieve the desired biologically active isomer. This document outlines a convergent synthetic strategy, a common and efficient approach for constructing complex molecules like **hydroxyitraconazole**. This method involves the independent synthesis of key molecular fragments, which are then coupled together in the final stages.

The core of this strategy lies in the preparation of two crucial intermediates: a chiral dioxolane tosylate and a chiral sec-butyl-triazolone side chain. These fragments are then coupled to a central piperazine linker to yield the final **hydroxyitraconazole** molecule. This guide provides a detailed overview of the reaction steps, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

I. Overall Synthetic Strategy

The total synthesis of **hydroxyitraconazole** is approached through a convergent pathway, which enhances overall efficiency and allows for the independent optimization of the synthesis of each key fragment. The general workflow can be visualized as the preparation of three main building blocks that are subsequently assembled.





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